(1E)-1,3-Dimethyl-3-phenyltriaz-1-ene

Chemical Carcinogenesis Triazene SAR Ring Halogenation

(1E)-1,3-Dimethyl-3-phenyltriaz-1-ene (CAS 62789-33-7), also cataloged as 3,3-dimethyl-1-phenyltriazene (DMPT; PDMT; CAS 7227-91-0), is a member of the 1-aryl-3,3-dialkyltriazene class. This compound is a synthetic, low-molecular-weight (149.19 g/mol) methylating agent bearing an N=N–N core flanked by a phenyl ring at N1 and two methyl groups at N3.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 62789-33-7
Cat. No. B15450800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-1,3-Dimethyl-3-phenyltriaz-1-ene
CAS62789-33-7
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN=NN(C)C1=CC=CC=C1
InChIInChI=1S/C8H11N3/c1-9-10-11(2)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyKBYKAFYTUNFNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1E)-1,3-Dimethyl-3-phenyltriaz-1-ene (CAS 62789-33-7): Chemical Identity, Physicochemical Profile, and Procurement Context


(1E)-1,3-Dimethyl-3-phenyltriaz-1-ene (CAS 62789-33-7), also cataloged as 3,3-dimethyl-1-phenyltriazene (DMPT; PDMT; CAS 7227-91-0), is a member of the 1-aryl-3,3-dialkyltriazene class [1]. This compound is a synthetic, low-molecular-weight (149.19 g/mol) methylating agent bearing an N=N–N core flanked by a phenyl ring at N1 and two methyl groups at N3 . It exists as a clear amber liquid with aqueous solubility below 1 mg/mL at 21°C, a computed LogP of approximately 2.25, and a polar surface area of 27.96 Ų, indicating moderate lipophilicity [2]. Historically designated NSC 3094 and X 119, DMPT has been extensively characterized as a DNA/RNA-methylating carcinogen, teratogen, and mutagen that requires metabolic activation via cytochrome P450-mediated N-demethylation to generate the ultimate methyldiazonium ion [1][3]. Its research applications span chemical carcinogenesis modeling, genotoxicity screening, and mechanistic studies of triazene metabolic activation.

Why (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene Cannot Be Substituted by Ring-Halogenated, Hydroxylated, or Bulkier Alkyl Triazene Analogs Without Altering Biological Outcome


Substitution at the 1-aryl-3,3-dialkyltriazene scaffold is not functionally neutral. Even single-atom modifications to the phenyl ring or N3-alkyl groups produce quantifiably divergent carcinogenic potency, genotoxic activity, and metabolic handling. Systematic comparative studies demonstrate that ring halogenation progressively attenuates tumorigenicity to negligible levels, while hydroxylation of the phenyl ring dramatically enhances convertogenic activity [1][2]. Replacing the N3-methyl groups with bulkier ethyl, n-propyl, or isopropyl substituents reorders the entire genotoxic activity hierarchy [3]. Furthermore, the monomethyl analog (PMMT) generates a qualitatively distinct spectrum of genetic alterations, proving that PDMT does not simply function as a pro-drug for PMMT in all biological contexts [4]. Consequently, no generic aryldialkyltriazene can substitute for (1E)-1,3-dimethyl-3-phenyltriaz-1-ene in protocols where the specific methylation kinetics, carcinogenicity profile, or metabolic activation characteristics of the parent compound are required.

Product-Specific Quantitative Differentiation Evidence for (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene vs. Comparator Triazenes


Carcinogenic Potency of 3,3-Dimethyl-1-phenyltriazene vs. Ring-Halogenated Analogs in Equimolar Rat Carcinogenicity Bioassays

In a direct head-to-head equimolar-dose carcinogenicity study in adult male Sprague-Dawley rats, 3,3-dimethyl-1-phenyltriazene (DMPT/PDMT) was identified as the strongest carcinogen within the 3,3-dimethyl-1-phenyltriazene series. The carcinogenic potency of individual test compounds decreased with progressive 4- and 2-halogenation of the phenyl ring [1]. The 2,4,6-trichlorophenyl and 2,4,6-tribromophenyl analogs gave a negligible tumor yield not statistically different from that observed in untreated control animals [1]. This finding was corroborated by an independent comparative metabolism and carcinogenicity study demonstrating that ring halogenation prolonged metabolic detoxification and reduced carcinogenic activity versus the non-halogenated parent [2].

Chemical Carcinogenesis Triazene SAR Ring Halogenation

Sister Chromatid Exchange (SCE) Induction Ranking of DMPT vs. Seven Comparator Arylalkyltriazenes in Chinese Hamster V79-E Cells

A comprehensive structure-activity study evaluated eight arylalkyltriazenes (seven 1-aryl-3,3-dialkyltriazenes plus 1,3-diphenyl-3-methyltriazene) for sister chromatid exchange (SCE) induction in V79-E Chinese hamster cells with and without rat liver S9 metabolic activation [1]. The experimentally determined rank order of genotoxic activity upon metabolic activation was: DMpNPT (1-p-nitrophenyl-3,3-dimethyltriazene) >> DMPT = DMPT-d6 (deuterated) > DMpMPT (1-p-methylphenyl-3,3-dimethyltriazene) >> DEPT (1-phenyl-3,3-diethyltriazene) > DnPrPT (1-phenyl-3,3-di-n-propyltriazene) ≥ DiPrPT (1-phenyl-3,3-diisopropyltriazene). DPMT (1,3-diphenyl-3-methyltriazene) was a marginal SCE inducer yet highly toxic upon metabolic activation [1]. DMPT occupies a defined intermediate position in this hierarchy, distinctly more genotoxic than ethyl, n-propyl, and isopropyl N3-substituted analogs while less active than the p-nitro derivative.

Genetic Toxicology SCE Assay Triazene Genotoxicity

Mitotic Gene Conversion Activity of DMPT vs. 3-Hydroxy and 4-Hydroxy Phenyl-Substituted Analogs in Saccharomyces cerevisiae D4

The induction of mitotic gene conversion at two unlinked loci (ade2 and trp5) was quantitatively compared among 3,3-dimethyl-1-phenyltriazene (DMPT), 1-(3-hydroxyphenyl)-3,3-dimethyltriazene (3-HO-PDMT), and 1-(4-hydroxyphenyl)-3,3-dimethyltriazene (4-HO-PDMT) in the diploid D4 strain of Saccharomyces cerevisiae [1]. All three triazenes exhibited marked convertogenic activities; however, significant differences in their genetic effectiveness were observed. Both phenolic triazenes (3-HO-PDMT and 4-HO-PDMT) were found to be much stronger convertogens than the unhydroxylated parent compound DMPT [1]. This differential was attributed to the expected chemical reactivity arising from structural features of para- and meta-hydroxylation on the phenyl ring. This finding establishes that phenyl ring hydroxylation does not merely modulate but substantially amplifies convertogenic activity, making the unsubstituted parent DMPT the appropriate choice when lower baseline convertogenic potency is experimentally required.

Mitotic Gene Conversion Yeast Genotoxicity Triazene Metabolic Activation

Qualitative Divergence in Mutation Spectrum Between PDMT and Its Monomethyl Analog PMMT in Neurospora crassa

A comparative genetic characterization of ad-3 mutants induced by 1-phenyl-3,3-dimethyltriazene (PDMT) and 1-phenyl-3-monomethyltriazene (PMMT) was conducted in Neurospora crassa using the specific-locus assay in the ad-3 region of two-component heterokaryons [1]. The results demonstrated that the spectrum of genetic alterations induced by PMMT is qualitatively different from that induced by PDMT. This finding has mechanistic significance: it suggests that enzymatic dealkylation of PDMT to PMMT does not occur within Neurospora crassa conidia, and that the mechanism of mutation induction by PDMT in this organism is independent of its conversion to the monomethyl metabolite [1]. In contrast, PMMT's mutation induction appears to proceed via DNA alkylation by carbonium ions, the same mechanism proposed for its carcinogenic activity. Thus, PDMT and PMMT are not interchangeable — they produce distinct mutational fingerprints even in the same genetic background.

Mutation Spectrum Neurospora crassa Triazene Metabolic Activation

Metabolic Activation-Dependent Mutagenicity of PDMT vs. PDET and PyDET in Cultured Mammalian V79 Cells

A comparative study examined the inducibility of chromosomal aberrations, cytotoxicity, and 8-azaguanine (8AG)-resistant mutations by 1-phenyl-3,3-dimethyltriazene (PDMT), 1-phenyl-3,3-diethyltriazene (PDET), and 1-(pyridyl-3)-3,3-diethyltriazene (PyDET) in cultured V79 Chinese hamster cells with and without exogenous metabolic activation [1]. All three triazenes were only slightly mutagenic upon direct 24 h treatment without metabolic activation. However, upon incorporation of a metabolic activation system, PDMT and PyDET became highly mutagenic, whereas PDET did not exhibit the same degree of enhanced mutagenicity [1]. The mutagenicity of PDMT, when normalized against cytotoxicity, was significantly higher in the metabolic activation system than under direct treatment conditions. This establishes that PDMT's mutagenic activity is strongly dependent on metabolic activation—a property not equivalently shared by the diethyl analog PDET.

Mammalian Cell Mutagenicity Metabolic Activation Aryldialkyltriazenes

Microsomal N-Demethylation Kinetic Selectivity: Methyl vs. Ethyl Loss from 1-Aryl-3,3-dialkyltriazenes

The microsomal demethylation kinetics of 1-aryl-3,3-dimethyltriazenes were characterized using phenobarbital-induced rat liver microsomes. The intramolecular kinetic deuterium isotope effect (DV and D(V/K)) was determined to be 4.8 (± 0.05), indicating that C–H bond cleavage is rate-limiting in the oxidative N-demethylation pathway [1]. Critically, a parallel comparison with 3-ethyl-3-methyltriazene revealed that enzymatic loss of the ethyl group is kinetically favored over loss of the methyl group: the Vmax ratio for ethyl vs. methyl loss was 3.68, and the Vmax/Km ratio was 2.02 [1]. This demonstrates that the cytochrome P450-mediated dealkylation of 1-aryl-3,3-dialkyltriazenes is not indifferent to alkyl chain identity—ethyl loss is kinetically preferred. The intermolecular deuterium isotope effect was found to be 1.0 (± 0.03) for both Vmax and Vmax/Km, consistent with a mechanism involving direct hydrogen atom abstraction to form a carbon-centered radical, followed by hydroxymethyltriazene formation and collapse to formaldehyde and monomethyltriazene [1]. These kinetic parameters define the 3,3-dimethyl substitution pattern as producing a slower dealkylation rate compared to mixed ethyl-methyl analogs, a property relevant to understanding the compound's metabolic stability.

Microsomal Metabolism Enzyme Kinetics Dealkylation

Optimal Research and Industrial Application Scenarios for (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene Driven by Quantitative Comparative Evidence


In Vivo Chemical Carcinogenesis Models Requiring Potent, Non-Halogenated Methylating Agent Activity

When establishing rodent chemical carcinogenesis models—particularly for neuro-oncogenic, renal transplacental, or teratogenicity studies—3,3-dimethyl-1-phenyltriazene is the appropriate selection over any ring-halogenated analog. Direct comparative carcinogenicity data at equimolar doses demonstrate that the non-halogenated parent compound is the strongest carcinogen in its series, while progressive 4- and 2-halogenation systematically attenuates tumorigenicity to negligible levels [1]. The 2,4,6-trichlorophenyl and 2,4,6-tribromophenyl analogs produce tumor yields indistinguishable from untreated controls, making them unsuitable for protocols requiring robust and reproducible tumor induction. Furthermore, DMPT has a well-characterized metabolic activation pathway: cytochrome P450-mediated N-demethylation generates the methyldiazonium ion that methylates DNA at N7 and O6 positions of guanine, with 7-methylguanine formation confirmed in liver, brain, and kidney of treated rats [2].

Genetic Toxicology Screening: Reference Methylating Triazene with Defined Intermediate SCE-Inducing Potency

For genetic toxicology laboratories conducting sister chromatid exchange (SCE) screening batteries, DMPT provides a uniquely well-characterized intermediate reference point within the arylalkyltriazene genotoxicity hierarchy. The rank order of SCE induction upon metabolic activation—DMpNPT >> DMPT = DMPT-d6 > DMpMPT >> DEPT > DnPrPT ≥ DiPrPT—positions DMPT as a defined midpoint between the highly potent p-nitro derivative and the weakly active diisopropyl analog [3]. Its SCE-inducing activity has been independently validated with and without S9 metabolic activation, and its chemical half-life in phosphate buffer (37°C) has been experimentally determined. This makes DMPT suitable as a calibrated positive control compound or as a reference standard for benchmarking novel triazene derivatives in genotoxicity structure-activity relationship studies.

Mechanistic Studies of Triazene Metabolic Activation: Discriminating Methyl-Specific from Ethyl-Specific Dealkylation Kinetics

For enzymology laboratories investigating cytochrome P450-mediated triazene activation, the 3,3-dimethyl substitution pattern of DMPT is mechanistically essential. Kinetic data demonstrate that in mixed ethyl-methyl triazenes, enzymatic ethyl loss is favored over methyl loss by a factor of 3.68 in Vmax and 2.02 in Vmax/Km [4]. This means that experiments involving mixed alkyl triazenes will predominantly generate the ethyl cation rather than the methyl cation, confounding studies of methylation-specific DNA damage or methyl-specific repair enzyme activation. DMPT, bearing only methyl groups at N3, eliminates this kinetic ambiguity—C–H bond cleavage at the methyl group is the sole dealkylation pathway, with an intramolecular deuterium isotope effect of 4.8 (± 0.05) confirming that hydrogen atom abstraction is rate-limiting [4].

Neurospora and Yeast Forward Mutation Assays: Baseline Non-Hydroxylated Triazene with Distinct Mutation Spectrum

For microbial forward mutation assays in Neurospora crassa or Saccharomyces cerevisiae, PDMT provides a non-hydroxylated baseline with two critical differentiating properties. First, in S. cerevisiae D4, DMPT exhibits convertogenic activity that is significantly lower than that of its 3-hydroxy and 4-hydroxy phenyl analogs—both phenolic triazenes are 'much stronger' convertogens [5]. This allows DMPT to serve as a lower-activity reference compound when hydroxylated metabolite activity must be distinguished from parent compound activity. Second, in N. crassa, PDMT produces a qualitatively distinct spectrum of ad-3 mutations compared to its monomethyl analog PMMT, demonstrating that its mutagenic mechanism in this organism does not proceed through prior dealkylation to PMMT [6]. This unique mutational fingerprint makes PDMT the compound of choice when a dimethyl-substituted triazene with a defined, non-PMMT-mediated genetic endpoint is required.

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